molecular formula C15H26N4O5S B7120667 N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide

Cat. No.: B7120667
M. Wt: 374.5 g/mol
InChI Key: AYHKLVQTADCHGS-UHFFFAOYSA-N
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Description

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrrolidinone moiety, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O5S/c1-25(23,24)17-8-7-12-4-2-3-10-18(12)15(22)16-9-11-19-13(20)5-6-14(19)21/h12,17H,2-11H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHKLVQTADCHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1CCCCN1C(=O)NCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as γ-butyrolactone, under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be added through a sulfonation reaction, using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents.

    Pyrrolidinone derivatives: Compounds containing the pyrrolidinone moiety.

    Piperidine derivatives: Compounds featuring the piperidine ring.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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